N-(2-Fluoro-5-methylbenzyl)-N-methylamine
Description
N-(2-Fluoro-5-methylbenzyl)-N-methylamine (CAS: 1178036-90-2) is a secondary amine featuring a benzyl backbone substituted with a fluorine atom at the 2-position and a methyl group at the 5-position of the aromatic ring. Its molecular formula is C₉H₁₂FN, with a molecular weight of 153.2 g/mol. Predicted physicochemical properties include a density of 1.010±0.06 g/cm³, a boiling point of 194.7±25.0 °C, and a pKa of 9.25±0.10 . The fluorine and methyl substituents influence its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVWMXZZHHDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methylbenzyl)-N-methylamine typically involves the reaction of 2-fluoro-5-methylbenzyl chloride with methylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
2-Fluoro-5-methylbenzyl chloride+Methylamine→this compound+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-methylbenzyl)-N-methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include various substituted benzylamines.
Oxidation Reactions: Products include 2-fluoro-5-methylbenzaldehyde or 2-fluoro-5-methylbenzoic acid.
Reduction Reactions: Products include simpler amines or hydrocarbons.
Scientific Research Applications
N-(2-Fluoro-5-methylbenzyl)-N-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-methylbenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine (in SC-30224) increases molecular weight and lipophilicity compared to fluorine.
- Nitro Group : The nitro-substituted analogue () exhibits lower stability due to the nitro group’s redox sensitivity, limiting its utility in certain synthetic pathways .
- Complex Structures : Sibutramine-related compounds () feature bulky cyclobutyl groups, reducing solubility but improving receptor-binding specificity in pharmaceuticals .
Physicochemical Properties
A comparative analysis of physicochemical properties reveals substituent-driven trends:
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|
| This compound | 153.2 | 194.7±25.0 | 1.010±0.06 | 9.25 |
| N-(2,4-Difluorobenzyl)-N-methylamine | 163.2 | ~210 (predicted) | 1.12 (predicted) | ~8.9 |
| N-(5-Bromo-2-fluorobenzyl)-N-methylamine | 216.1 | ~220 (predicted) | 1.32 (predicted) | ~8.7 |
Trends :
Key Findings :
- Steric Effects : Bulky substituents (e.g., t-butyl in ) reduce di-benzylated by-product formation compared to smaller groups like methyl .
- Reactivity : Fluorine’s electron-withdrawing nature () facilitates nucleophilic substitution, whereas nitro groups require controlled conditions to avoid decomposition .
Biological Activity
N-(2-Fluoro-5-methylbenzyl)-N-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
This compound is characterized by its unique structure, which includes a fluorine atom attached to a benzyl group. The presence of the fluorine atom can influence the compound's lipophilicity, stability, and interaction with biological targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives with similar structures exhibited significant activity against Gram-negative bacteria such as E. coli and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .
- Cytotoxicity :
-
Mechanisms of Action :
- The compound's mechanism may involve inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, crucial for bacterial replication. Structural studies have shown that similar compounds bind effectively to the ATP-binding site of gyrase, preventing its function and thereby inhibiting bacterial growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | MIC against E. coli: 4 μg/mL | |
| Cytotoxicity | IC50 in HepG2 > 100 μM | |
| Enzyme Inhibition | Inhibition of DNA gyrase |
Detailed Research Findings
- Antibacterial Studies : A recent study focused on the optimization of benzothiazole derivatives, revealing that compounds with structural similarities to this compound retained significant antibacterial activity while demonstrating low toxicity profiles .
- Cytokinin Activity : Related compounds have been investigated for their role as cytokinins in plant biology, showing varying degrees of receptor affinity which might influence their biological activity in different contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
